molecular formula C6H6N4O B024355 9-Deazaguanine CAS No. 65996-58-9

9-Deazaguanine

Cat. No.: B024355
CAS No.: 65996-58-9
M. Wt: 150.14 g/mol
InChI Key: FFYPRJYSJODFFD-UHFFFAOYSA-N
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Description

9-Deazaguanine is a nucleoside analog that exhibits potent inhibitory activity against purine nucleoside phosphorylase (PNP). It is a crucial synthetic intermediate in the production of nucleosides, nucleotides, and other biologically active compounds. The chemical formula of this compound is C6H6N4O, and it is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Deazaguanine involves several steps. One common method includes the reaction of 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then subjected to reduction and further reactions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and reducing costs. An improved method involves the use of specific reaction conditions and catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 9-Deazaguanine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include dimethylformamide dimethyl acetal (DMF-DMA), reducing agents like sodium dithionite, and various catalysts to facilitate the reactions .

Major Products: The major products formed from these reactions include various derivatives of this compound, such as methylated and other substituted forms .

Scientific Research Applications

9-Deazaguanine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its potent inhibitory activity against purine nucleoside phosphorylase and its role as a synthetic intermediate in the production of various biologically active compounds. Its ability to act as a competitive inhibitor of guanine sets it apart from other similar compounds .

Properties

IUPAC Name

2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYPRJYSJODFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216202
Record name 9-Deazaguanine
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Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65996-58-9
Record name 9-Deazaguanine
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Record name 9-Deazaguanine
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Record name 65996-58-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 9-Deazaguanine?

A1: this compound acts as a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNP). [, , , , , ] PNP plays a crucial role in the purine salvage pathway, responsible for the reversible phosphorolytic cleavage of purine ribonucleosides and 2'-deoxyribonucleosides. [] By inhibiting PNP, 9-DG disrupts purine metabolism, ultimately impacting DNA synthesis and cellular processes, particularly in rapidly dividing cells like T-cells and cancer cells. [, , ]

Q2: How does this compound's inhibition of PNP affect T-cell function?

A2: Inhibition of PNP by 9-DG leads to the accumulation of deoxyguanosine and a decrease in deoxyguanosine triphosphate (dGTP) levels, particularly in T-cells. [] This depletion of dGTP selectively inhibits T-cell proliferation and function, making 9-DG a potential immunosuppressive agent. [, , ]

Q3: What downstream effects on gene expression have been observed in leukemia cells treated with this compound and its derivatives?

A3: Studies on leukemia cells treated with this compound derivatives observed altered expression of genes involved in apoptosis and purine metabolism. Notably, a significant decrease in the expression of the PNP gene was observed. [] Additionally, downregulation of pro-apoptotic genes, caspase-3 and p53, was observed in specific leukemia cell lines (HL-60 and MOLT-4) after treatment. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H7N5O, and its molecular weight is 193.18 g/mol.

Q5: Are there any specific spectroscopic data available for this compound?

A5: Yes, resonance Raman spectroscopy has been utilized to elucidate the solution structure, protonation states, and predominant tautomers of this compound and its hypoxanthine analogue, 9-deazahypoxanthine (9DAH), at different pH levels. [] These findings provide valuable insights into the molecular behavior of these compounds under physiological conditions.

Q6: How do structural modifications of the this compound scaffold affect its inhibitory activity against PNP?

A6: Numerous studies have investigated the structure-activity relationships of this compound derivatives.

    Q7: What is the significance of the flexible loop in the PNP enzyme for this compound binding?

    A7: The flexible loop in the PNP enzyme plays a crucial role in substrate binding and catalysis. [] Studies utilizing site-directed mutagenesis, stop-flow kinetics, chemical modification, and NMR experiments revealed that the conserved Ser73 and Tyr74 residues within this loop are essential for the binding of this compound and other substrates. [] The loop undergoes conformational changes upon substrate binding, suggesting its involvement in optimizing the active site for catalysis. []

    Q8: Have computational methods been employed in the development of this compound-based PNP inhibitors?

    A8: Yes, computer-aided molecular modeling (CAMM) has been instrumental in the design of potent this compound-based PNP inhibitors. [, ] By leveraging X-ray crystallographic data of PNP-inhibitor complexes, researchers can visualize interactions within the active site. This information guides the design of novel analogues with improved binding affinity and inhibitory potency. [, ]

    Q9: Are there QSAR models available for predicting the activity of this compound derivatives?

    A9: Yes, both descriptor- and fragment-based quantitative structure-activity relationship (QSAR) models have been developed for a series of this compound analogues as inhibitors of Schistosoma mansoni PNP (SmPNP). [] These models exhibit significant statistical parameters, indicating their potential for predicting the inhibitory potency of novel, untested compounds, thereby aiding in the drug discovery process. []

    Q10: What is the oral bioavailability of 9-benzyl-9-deazaguanine (BzDAG) in rats?

    A11: Studies in rats have shown that BzDAG exhibits an oral bioavailability of 48% at a dose of 5 mg/kg. [] This indicates that BzDAG is absorbed relatively well following oral administration.

    Q11: How does 9-benzyl-9-deazaguanine (BzDAG) affect plasma levels of purine nucleosides?

    A12: BzDAG administration in rats led to increased plasma levels of endogenous inosine. [] Additionally, when co-administered with 2',3'-dideoxyinosine, BzDAG increased the plasma levels of 2',3'-dideoxyinosine, suggesting an interaction with its metabolism. [] These findings indicate that BzDAG can significantly alter the pharmacokinetics of purine nucleosides in vivo.

    Q12: Has the antitumor activity of this compound derivatives been evaluated in vitro?

    A13: Yes, several studies have investigated the antiproliferative effects of this compound derivatives on various cancer cell lines, including leukemia and solid tumor cells. [, ] Moderate to potent growth inhibitory effects have been observed, with some derivatives demonstrating greater potency against specific cell lines. [, ]

    Q13: What are the in vivo effects of this compound-based PNP inhibitors on immune responses?

    A14: Studies employing 9-benzyl-9-deazaguanine (BzDAG) have demonstrated its ability to suppress the human mixed lymphocyte reaction (MLR) in vitro. [] This finding supports the potential of PNP inhibitors like BzDAG as immunosuppressive agents for T-cell-mediated immune responses.

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